molecular formula C20H20F3N3O3S B1327143 3-(Pyridin-2-ylsulfonyl)-N-(4-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 1170321-92-2

3-(Pyridin-2-ylsulfonyl)-N-(4-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide

Cat. No.: B1327143
CAS No.: 1170321-92-2
M. Wt: 439.5 g/mol
InChI Key: WYCGDOXAJCYGEC-UHFFFAOYSA-N
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Description

3-(Pyridin-2-ylsulfonyl)-N-(4-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide is a useful research compound. Its molecular formula is C20H20F3N3O3S and its molecular weight is 439.5 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Reactions and Synthesis

  • An unusual product from the reaction between ethyl 1,2,4-triazine-3-carboxylate and an enamine leads to the formation of an azabicyclo[3.2.1]octane compound, showcasing an unexpected reaction pathway (MacorJohn et al., 1998).
  • The preparation of 1-Azabicyclo[2.2.2]octane-4-carbonitrile and 1-Azabicyclo[3.2.2]nonane-5-carbonitrile from pyridine-4-carboxamide demonstrates the versatility in synthesizing azabicyclo compounds (Svoboda & Paleček, 1995).

Pharmaceutical Synthesis

  • Stereospecific synthesis of an active metabolite of PI3 kinase inhibitor PKI-179, involving an azabicyclo[3.2.1]octane, highlights its role in medicinal chemistry (Chen et al., 2010).

Neurological Research

  • Discovery of an alpha7 nicotinic acetylcholine receptor agonist, incorporating azabicyclo[3.2.1]octane, suggests its potential in treating cognitive deficits in schizophrenia (Wishka et al., 2006).

Organic Chemistry and Synthesis Techniques

  • The novel design of the 3,8-diazabicyclo[3.2.1]octane framework in oxidative sulfonamidation of 1,5-hexadiene demonstrates innovative synthetic strategies (Shainyan et al., 2014).

Conformational Analysis in Chemistry

  • Conformational studies of N-substituted 8-azabicyclo[3.2.1]octan-3-ones provide insights into the structural behavior of related compounds (Arias et al., 1986).

Properties

IUPAC Name

3-pyridin-2-ylsulfonyl-N-[4-(trifluoromethyl)phenyl]-8-azabicyclo[3.2.1]octane-8-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F3N3O3S/c21-20(22,23)13-4-6-14(7-5-13)25-19(27)26-15-8-9-16(26)12-17(11-15)30(28,29)18-3-1-2-10-24-18/h1-7,10,15-17H,8-9,11-12H2,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYCGDOXAJCYGEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)NC3=CC=C(C=C3)C(F)(F)F)S(=O)(=O)C4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F3N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20649415
Record name 3-(Pyridine-2-sulfonyl)-N-[4-(trifluoromethyl)phenyl]-8-azabicyclo[3.2.1]octane-8-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

439.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1170321-92-2
Record name 3-(Pyridine-2-sulfonyl)-N-[4-(trifluoromethyl)phenyl]-8-azabicyclo[3.2.1]octane-8-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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